7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
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Overview
Description
7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one, also known as 7-MeO-DBF, is a synthetic compound that belongs to the family of benzofuran derivatives. It has been classified as a psychoactive substance and is known to have a wide range of effects on the brain and body. In recent years, there has been an increasing interest in the scientific community to study the properties and potential applications of this compound.
Mechanism of Action
The exact mechanism of action of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one is not fully understood, but it is thought to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have activity at other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one are complex and multifaceted. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its psychoactive effects. It may also modulate the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one in lab experiments is its high potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse may limit its use in certain experimental settings.
Future Directions
There are many potential avenues for future research on 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one. One area of interest is its potential as a therapeutic agent for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its effects on other neurotransmitter systems. Finally, there is a need for more research on the safety and potential risks associated with the use of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one, particularly in the context of human use.
Synthesis Methods
7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The most common method involves the condensation of 2-(3,4-methylenedioxyphenyl)ethylamine with 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced and demethylated to yield 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one.
Scientific Research Applications
The potential applications of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one in scientific research are vast and varied. It has been shown to have a high affinity for serotonin receptors, which are involved in a wide range of physiological and psychological processes. Studies have suggested that 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one may have therapeutic potential for the treatment of conditions such as depression, anxiety, and addiction.
properties
IUPAC Name |
12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16,18,20-heptaen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h2-3,6,8,10H,4-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNBALPSVLDDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=CC=CC=C5C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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